Cas no 2138201-20-2 (methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate)

methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate
- 2138201-20-2
- EN300-1110817
-
- インチ: 1S/C10H14N2O2/c1-3-4-5-12-7-8(11)6-9(12)10(13)14-2/h3,6-7H,1,4-5,11H2,2H3
- InChIKey: XYKXSLVMBAJMQS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC(=CN1CCC=C)N)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110817-1g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1110817-0.25g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1110817-5.0g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1110817-2.5g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1110817-10.0g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1110817-0.5g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1110817-10g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1110817-0.1g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1110817-5g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1110817-0.05g |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate |
2138201-20-2 | 95% | 0.05g |
$707.0 | 2023-10-27 |
methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylateに関する追加情報
Introduction to Methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate (CAS No. 2138201-20-2)
Methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate, identified by its CAS number 2138201-20-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its pyrrole core and appended functional groups, has garnered attention for its potential applications in drug discovery and medicinal chemistry.
The structural framework of methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with an amino group at the 4-position and an allyl group at the 1-position. The carboxylate ester moiety at the 2-position further enhances its versatility, making it a valuable intermediate in synthetic chemistry. This unique combination of functional groups positions the compound as a promising candidate for further exploration in various biochemical pathways.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing nitrogen-containing rings, due to their diverse biological activities. Pyrrole derivatives, in particular, have been extensively studied for their potential as pharmacophores in the development of new therapeutic agents. The presence of both an amino and an allyl group in methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological properties.
One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The pyrrole core is a common structural motif found in many natural products and pharmaceuticals, including antiviral and anticancer agents. The amino group can be further functionalized to introduce additional pharmacological properties, while the allyl group provides a reactive site for cross-coupling reactions, which are widely used in modern drug synthesis.
Recent studies have highlighted the importance of pyrrole derivatives in medicinal chemistry. For instance, modifications of the pyrrole ring have been shown to enhance binding affinity to biological targets, leading to more effective therapeutic outcomes. The compound methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate represents a promising scaffold for such modifications, offering a balance between structural complexity and synthetic accessibility.
The utility of this compound extends beyond academic research; it also holds potential for industrial applications. The ability to readily modify its structure makes it an attractive candidate for library screening programs aimed at identifying novel drug candidates. Furthermore, its compatibility with various synthetic methodologies ensures that it can be integrated into existing drug development pipelines with relative ease.
In conclusion, methyl 4-amino-1-(but-3-en-1-yl)-1H-pyrrole-2-carboxylate (CAS No. 2138201-20-2) is a versatile and intriguing molecule with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic agents. As our understanding of biochemical pathways continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of innovative treatments.
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